molecular formula C17H17NO2 B12621897 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 920299-90-7

3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12621897
CAS No.: 920299-90-7
M. Wt: 267.32 g/mol
InChI Key: OORYTHXTAYVHFX-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound with a unique structure that combines an isoindoline core with a hydroxyphenylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of isoindoline derivatives with hydroxyphenylpropyl reagents. One common method involves the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the isoindoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenylpropyl side chain may enhance binding affinity and specificity. Pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindoline core, which imparts distinct chemical and biological properties

Properties

CAS No.

920299-90-7

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

3-(2-hydroxy-2-phenylpropyl)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C17H17NO2/c1-17(20,12-7-3-2-4-8-12)11-15-13-9-5-6-10-14(13)16(19)18-15/h2-10,15,20H,11H2,1H3,(H,18,19)

InChI Key

OORYTHXTAYVHFX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1C2=CC=CC=C2C(=O)N1)(C3=CC=CC=C3)O

Origin of Product

United States

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